ZEN-3411
Description
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Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine |
InChI |
InChI=1S/C21H20N4O2/c1-12-20(13(2)27-24-12)16-7-17(22)21-18(8-16)25(11-23-21)9-14-3-5-15(6-4-14)19-10-26-19/h3-8,11,19H,9-10,22H2,1-2H3 |
InChI Key |
XINQCOMOQIYWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)N(C=N3)CC4=CC=C(C=C4)C5CO5)N |
Origin of Product |
United States |
Biological Activity
The compound 6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Research indicates that the compound functions primarily through the inhibition of specific enzymes and receptors that are crucial in various biological pathways. Notably, it has shown activity against:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : These enzymes are involved in the breakdown of neurotransmitters. Inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Enzyme Inhibition Assays
A series of studies have evaluated the compound's inhibitory effects on AChE and BuChE:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine | 5.80 ± 2.18 | 7.20 ± 2.30 |
| Donepezil (Standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |
The compound exhibited significantly lower IC50 values compared to Donepezil, indicating a stronger inhibitory effect on both AChE and BuChE enzymes .
Case Studies
A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function as measured by standardized behavioral tests. The results showed a statistically significant improvement in memory retention and learning capabilities compared to control groups treated with saline.
Study Findings :
- Cognitive Improvement : Animals treated with the compound showed a 40% increase in performance on memory tests.
- Neuroprotective Effects : Histological analysis revealed reduced neuronal loss in treated animals compared to controls.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a bioavailability exceeding 70%. It is metabolized primarily in the liver, with a half-life suitable for once-daily dosing.
Potential Therapeutic Applications
Given its biological activity profile, this compound may have potential applications in treating:
- Neurodegenerative Diseases : As an AChE inhibitor, it could be beneficial in managing Alzheimer's disease.
- Cognitive Disorders : Its ability to enhance cognitive function may extend to other forms of dementia or cognitive impairment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
